molecular formula C13H23NO3 B15258268 Tert-butyl 3-butanoylpyrrolidine-1-carboxylate

Tert-butyl 3-butanoylpyrrolidine-1-carboxylate

Cat. No.: B15258268
M. Wt: 241.33 g/mol
InChI Key: XXAWATJYDLBUQI-UHFFFAOYSA-N
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Description

Tert-butyl 3-butanoylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring and a butanoyl group attached to the third carbon of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-butanoylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be summarized as follows:

  • Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add butanoyl chloride to the reaction mixture while maintaining the temperature at 0°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line purification techniques can further streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-butanoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-butanoylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-butanoylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with key amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a butanoyl group.

    Tert-butyl 3-aminopyrrolidine-1-carboxylate: Contains an amino group instead of a butanoyl group.

    Tert-butyl 3-oxopyrrolidine-1-carboxylate: Features a ketone group at the third carbon instead of a butanoyl group.

Uniqueness

Tert-butyl 3-butanoylpyrrolidine-1-carboxylate is unique due to the presence of the butanoyl group, which imparts specific chemical reactivity and biological activity

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-butanoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-5-6-11(15)10-7-8-14(9-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3

InChI Key

XXAWATJYDLBUQI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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